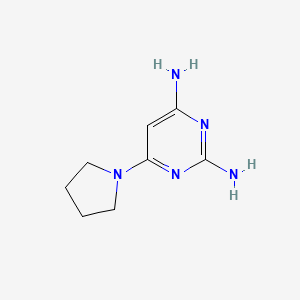
6-(1-Piperidinyl)-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-piperidinopyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is known for its significant pharmacological properties and is a key intermediate in the synthesis of various therapeutic agents. It is structurally characterized by a pyrimidine ring substituted with amino groups at the 2 and 4 positions and a piperidine ring at the 6 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-piperidinopyrimidine typically involves the following steps:
Formation of 2,4-diamino-6-chloropyrimidine: This intermediate is prepared by treating 2,4-diaminopyrimidine with phosphorus oxychloride.
Substitution Reaction: The 6-chloro group is then substituted with a piperidine ring through a nucleophilic substitution reaction using piperidine in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 2,4-diamino-6-piperidinopyrimidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale chlorination: Using phosphorus oxychloride to chlorinate 2,4-diaminopyrimidine.
Nucleophilic substitution: Conducted in large reactors with controlled temperature and pressure to ensure complete substitution and high yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-piperidinopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-diamino-6-piperidinopyrimidine 3-oxide.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Catalysts such as palladium or copper in the presence of ligands.
Major Products:
Oxidation: 2,4-Diamino-6-piperidinopyrimidine 3-oxide.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Fused pyrimidine ring systems.
Scientific Research Applications
2,4-Diamino-6-piperidinopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and hair loss.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-diamino-6-piperidinopyrimidine involves its interaction with specific molecular targets:
Vasodilation: The compound acts as a vasodilator by opening potassium channels in vascular smooth muscle cells, leading to relaxation and reduced blood pressure.
Hair Growth: It promotes hair growth by prolonging the anagen phase of the hair cycle and increasing the size of hair follicles.
Comparison with Similar Compounds
Minoxidil: A well-known vasodilator and hair growth stimulant, structurally similar to 2,4-diamino-6-piperidinopyrimidine.
Trimethoprim: An antibacterial agent with a similar pyrimidine core structure.
Uniqueness: 2,4-Diamino-6-piperidinopyrimidine is unique due to its dual pharmacological properties as both a vasodilator and a hair growth stimulant. Its structural features allow it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H13N5 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12) |
InChI Key |
DVCLGDDFGUFHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)
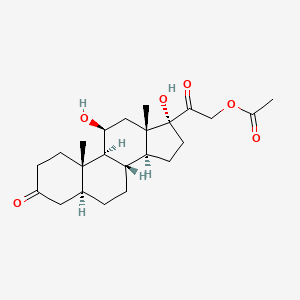

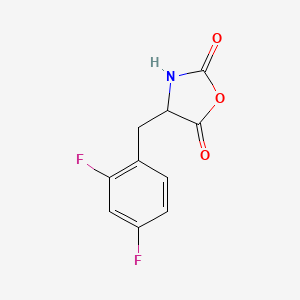
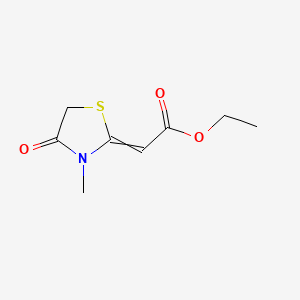
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)
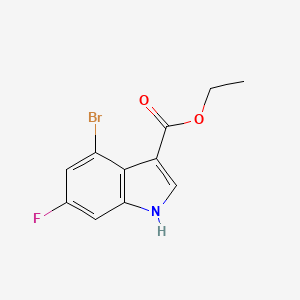
![4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13719376.png)
![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)

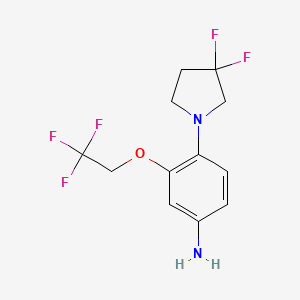
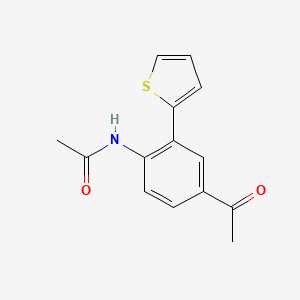
![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13719400.png)
![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
